molecular formula C17H21N5O3 B2884192 2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine CAS No. 1705209-75-1

2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine

Cat. No.: B2884192
CAS No.: 1705209-75-1
M. Wt: 343.387
InChI Key: UKYKEGKKHDORGE-UHFFFAOYSA-N
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Description

2-(5-{[1-(Oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine (CAS 1705209-75-1) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C17H21N5O3 and a molecular weight of 343.38 g/mol, this compound features a 1,2,4-oxadiazole ring core, a privileged structure known for its unique bioisosteric properties . The 1,2,4-oxadiazole moiety serves as a stable surrogate for ester and amide functional groups, mitigating common issues like metabolic hydrolysis while enabling key hydrogen bonding interactions with biological targets . This scaffold is incorporated into commercially available drugs and is found in naturally occurring bioactive molecules, underscoring its fundamental value in pharmaceutical research . The specific architecture of this molecule, which integrates pyrazine, piperidine, and oxolane (tetrahydrofuran) rings via the 1,2,4-oxadiazole linker, makes it a compelling candidate for probing novel therapeutic pathways. Its structural complexity, indicated by a Topological Polar Surface Area of 94.2 Ų, suggests good potential for membrane permeability . Researchers can leverage this compound in the design and development of novel bioactive agents, particularly for high-throughput screening and as a key intermediate in synthetic chemistry programs. It is supplied as a solid and must be stored according to the provided handling instructions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

oxolan-3-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c23-17(13-3-7-24-11-13)22-6-1-2-12(10-22)8-15-20-16(21-25-15)14-9-18-4-5-19-14/h4-5,9,12-13H,1-3,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYKEGKKHDORGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCOC2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of an amidoxime with a carboxylic acid derivative. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyrazine ring through condensation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound’s versatility.

Scientific Research Applications

2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to alter cellular signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine

  • Structural Differences: The piperidine ring is substituted with a 3-(4-methoxyphenyl)propanoyl group instead of oxolane-3-carbonyl.
  • Impact: The methoxyphenyl group enhances lipophilicity (predicted logP: ~3.2 vs.
  • Synthesis : Prepared via multi-step coupling reactions, yielding 70–80% purity .

Piperidine Derivatives with Halogenated Aryloxadiazoles (e.g., CAS 524061-61-8)

  • Structural Differences : Piperidine is linked to 3-chlorophenyl- or 4-bromophenyl-substituted oxadiazoles.

Analogues with Alternative Heterocyclic Cores

Triazole-Pyrazine Derivatives (e.g., from –13)

  • Structural Differences : Replaces oxadiazole with triazole rings.
  • Impact : Triazoles exhibit stronger hydrogen-bonding capacity, which may improve solubility (e.g., 25 mg/mL in DMSO) but reduce metabolic stability compared to oxadiazoles .

Pyridazinone-Oxadiazole Hybrids (e.g., from )

  • Structural Differences: Incorporates pyridazinone instead of pyrazine.
  • Impact: Pyridazinone’s electron-deficient core may enhance π-π stacking interactions, as seen in its IC₅₀ of 1.2 µM against MAO-B, compared to pyrazine-based analogues (IC₅₀: >10 µM) .

Functional Analogues with Therapeutic Relevance

Antialopecia Agent (CAS 1171315-53-9)

  • Structural Differences: Cycloheptane replaces pyrazine, and dimethylaminomethyl modifies the oxadiazole.
  • Impact : The cycloheptane ring increases steric bulk, reducing bioavailability (oral bioavailability: ~40% in mice) but enhancing selectivity for hair follicle receptors .

Thiamine Diphosphate (ThDP) Inhibitors (e.g., from )

  • Structural Differences : Contains a trifluoromethyl-oxadiazole and benzamide group.
  • Impact : The CF₃ group improves metabolic stability (t₁/₂: 6.5 h in plasma) but introduces synthetic challenges (yield: 50%) .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Bioactivity (IC₅₀/EC₅₀)
Target Compound 375.4 2.5* <1 (H₂O) N/A
2-[5-({1-[3-(4-Methoxyphenyl)...]pyrazine 432.5 3.2 0.5 (H₂O) Antiviral (EC₅₀: 5 µM)
CAS 524061-61-8 379.3 3.8 0.2 (H₂O) Antimicrobial (MIC: 8 µg/mL)
Triazole-Pyrazine () 342.3 1.9 25 (DMSO) Antioxidant (IC₅₀: 12 µM)

*Predicted using QSPR models.

Biological Activity

The compound 2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including:

  • Oxadiazole ring
  • Pyrazine ring
  • Piperidine ring

The molecular formula is C17H21N5O3C_{17}H_{21}N_{5}O_{3}, with a molecular weight of approximately 343.387 g/mol. The compound is notable for its ability to act as a ligand in various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of enzymes involved in disease progression or modulate cellular signaling pathways through receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes critical for tumor growth and progression.
  • Receptor Modulation : It acts as an agonist for the G protein-coupled receptor 119 (GPR119), which is linked to metabolic regulation and could have implications for diabetes treatment.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antifungal properties, making it a candidate for treating fungal infections.

Biological Activity Overview

The biological activity of this compound has been explored in various studies:

Activity Type Findings
Antimicrobial Exhibits antifungal properties; potential for treating fungal infections.
Anticancer Shows promise as an anticancer agent by inhibiting tumor-related enzymes and pathways .
Neurological Effects Investigated for potential benefits in neurological disorders due to its receptor modulation effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of pyrazole compounds, similar in structure to our compound, showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in enhanced efficacy against resistant cancer cells .
  • Antimicrobial Studies :
    • Research indicated that pyrazole derivatives exhibited notable antifungal activity, suggesting that similar compounds could be effective against fungal pathogens. This highlights the potential of this compound in infectious disease treatment .
  • GPR119 Agonism :
    • The compound has been identified as a potent agonist of GPR119, which is involved in glucose metabolism and insulin secretion. This suggests its potential application in treating metabolic disorders such as type 2 diabetes.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including oxadiazole ring formation and coupling of piperidine derivatives. Key steps:

Oxadiazole formation: React a nitrile precursor with hydroxylamine under reflux in ethanol/water (60–80°C, 12–24 hours) .

Piperidine coupling: Use peptide coupling reagents (e.g., EDC/HOBt) to conjugate the oxolane-3-carbonyl group to the piperidine moiety in anhydrous DMF at 0–5°C .

Final assembly: Microwave-assisted Suzuki-Miyaura coupling (100–120°C, 20–30 minutes) to attach the pyrazine core .
Optimization tips: Monitor intermediates via TLC/HPLC, and adjust solvent polarity (e.g., DCM vs. DMF) to improve yields .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer: Combine multiple techniques:
  • NMR: Assign peaks using 1H^1H- and 13C^{13}C-NMR to verify oxadiazole (δ 8.3–8.5 ppm for aromatic protons) and piperidine (δ 2.5–3.5 ppm for CH2_2 groups) .
  • X-ray crystallography: Resolve crystal packing (monoclinic system, space group P21_1/c) to confirm bond lengths and angles (e.g., oxadiazole C–N: 1.30–1.33 Å) .
  • HRMS: Validate molecular mass (calculated for C17_{17}H19_{19}N7_7O3_3: 385.42 g/mol) with <2 ppm error .

Q. What experimental strategies are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies:

pH stability: Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours; analyze degradation via HPLC .

Thermal stability: Use thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >200°C for oxadiazoles) .

Light sensitivity: Expose to UV-Vis light (300–800 nm) and monitor photodegradation products with LC-MS .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., inconsistent enzyme inhibition results) be resolved for this compound?

  • Methodological Answer: Address discrepancies through:

Assay standardization: Ensure consistent enzyme concentrations (e.g., 10 nM kinase) and ATP levels (1–10 µM) across replicates .

Orthogonal assays: Validate inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .

Structural dynamics: Perform molecular dynamics simulations (50 ns trajectories) to assess binding site flexibility and ligand pose stability .

Q. What strategies are effective for elucidating the compound’s mechanism of action when preliminary data suggest off-target effects?

  • Methodological Answer: Use a multi-omics approach:

Chemoproteomics: Employ activity-based protein profiling (ABPP) with alkyne-tagged probes to map interactomes .

CRISPR screening: Knock out putative targets (e.g., kinases, GPCRs) in cell models to confirm phenotype rescue .

Metabolomics: Track downstream metabolic perturbations (e.g., ATP/ADP ratios) via LC-MS to identify affected pathways .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for a specific biological target?

  • Methodological Answer: Prioritize modifications based on pharmacophore analysis:

Core substitutions: Replace the oxadiazole with 1,2,4-triazole to evaluate potency shifts (IC50_{50} comparisons) .

Side-chain variations: Introduce polar groups (e.g., -OH, -NH2_2) at the piperidine-3-yl position to enhance hydrogen bonding .

3D-QSAR modeling: Use CoMFA/CoMSIA to predict steric/electrostatic contributions to selectivity (leave-one-out cross-validation, q2^2 > 0.5) .

Q. What computational methods are most reliable for predicting this compound’s ADMET properties?

  • Methodological Answer: Combine:

Lipophilicity: Calculate logP via SwissADME (consensus of XLOGP3 and WLOGP) .

Metabolism: Simulate cytochrome P450 interactions using Schrödinger’s QikProp (alert for CYP3A4/2D6 inhibition) .

Toxicity: Run ProTox-II to predict hepatotoxicity (probability score <0.6 acceptable) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer: Investigate pharmacokinetic/pharmacodynamic (PK/PD) gaps:

Bioavailability: Measure plasma concentrations post-administration (rodent models) to assess absorption issues (AUC <80% of dose) .

Protein binding: Use equilibrium dialysis to determine free fraction (target >10% unbound for efficacy) .

Metabolite profiling: Identify active/inactive metabolites via UPLC-QTOF-MS to explain reduced activity .

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